molecular formula C14H21ClN2O2 B175589 Benzyl methyl(piperidin-4-yl)carbamate hydrochloride CAS No. 139062-98-9

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride

Cat. No.: B175589
CAS No.: 139062-98-9
M. Wt: 284.78 g/mol
InChI Key: PDQLLMPQDZDDGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(piperidin-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with methyl piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl methyl(piperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, binding to their active sites and preventing substrate interaction. This inhibition can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another piperidine derivative used in the treatment of Alzheimer’s disease.

    Piperine: A naturally occurring piperidine alkaloid with antioxidant properties.

    Evodiamine: A piperidine alkaloid with anticancer effects.

Uniqueness

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

benzyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQLLMPQDZDDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.5 g of the compound obtained in Stage B are refluxed with 50 ml of methanol and 30 ml of 6N hydrochloric acid for 20 hours. After evaporation the hydrochloride of the desired product is obtained.
Name
compound
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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